REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][C:11]([OH:13])=O)=[CH:5][CH:4]=1.Cl.[CH3:15][NH:16][CH3:17].CCN(C(C)C)C(C)C.CN(C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:10][C:11]([N:16]([CH3:17])[CH3:15])=[O:13])=[CH:5][CH:4]=1 |f:1.2,4.5|
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Name
|
|
Quantity
|
45 g
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Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)NCC(=O)O
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Name
|
|
Quantity
|
40.5 g
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Type
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reactant
|
Smiles
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Cl.CNC
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Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
174 mL
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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99 g
|
Type
|
reactant
|
Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at RT for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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partitioned between EtOAc (1 L) and 5% NaH2PO4 (aq.) (250 mL)
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Type
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WASH
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Details
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the organic layer was washed with sat. NaHCO3 (aq.) (3×300 mL), and 3M HCl (aq.) (4×250 mL)
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Type
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TEMPERATURE
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Details
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The combined acidic extracts were cooled to 0° C.
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Type
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ADDITION
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Details
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solid NaOH was added to pH 14
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with EtOAc (3×400 mL)
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Type
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WASH
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Details
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the combined organics were washed with brine (500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
solvents removed in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NCC(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.1 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |